N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine
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Overview
Description
N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring attached to a pyrimidine ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a triazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with a halogenated pyrimidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the triazole or pyrimidine ring can be functionalized with various substituents using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in boiling ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The triazole and pyrimidine rings play a crucial role in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different functional groups.
Uniqueness
N-((1H-1,2,4-Triazol-1-yl)methyl)pyrimidin-4-amine is unique due to the combination of the triazole and pyrimidine rings, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
918530-68-4 |
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Molecular Formula |
C7H8N6 |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N-(1,2,4-triazol-1-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N6/c1-2-8-3-10-7(1)11-6-13-5-9-4-12-13/h1-5H,6H2,(H,8,10,11) |
InChI Key |
FGDCHCBOEXYYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1NCN2C=NC=N2 |
Origin of Product |
United States |
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